molecular formula C26H20BrIN2O6 B14922645 (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14922645
M. Wt: 663.3 g/mol
InChI Key: ZSXOINNNOIVYQL-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule featuring multiple functional groups, including bromine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the bromobenzyl and iodobenzylidene groups: These groups are introduced via substitution reactions using bromobenzyl and iodobenzyl derivatives.

    Ethoxylation and nitro group introduction: These steps involve the use of ethoxy and nitro reagents under controlled conditions to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-{4-[(4-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20BrIN2O6

Molecular Weight

663.3 g/mol

IUPAC Name

(4Z)-4-[[4-[(4-bromophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C26H20BrIN2O6/c1-3-34-23-12-17(10-20(28)24(23)35-14-16-5-8-19(27)9-6-16)11-21-26(31)36-25(29-21)18-7-4-15(2)22(13-18)30(32)33/h4-13H,3,14H2,1-2H3/b21-11-

InChI Key

ZSXOINNNOIVYQL-NHDPSOOVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-])I)OCC4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-])I)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.